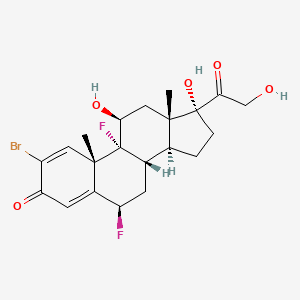

Halopredone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Halopredone, also known as this compound, is a useful research compound. Its molecular formula is C21H25BrF2O5 and its molecular weight is 475.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Metabolic Pathways

Haloperidol undergoes extensive hepatic metabolism via three primary pathways:

Glucuronidation

-

Major metabolite : Haloperidol glucuronide (50–60% of total biotransformation)

-

Mechanism : Conjugation of the hydroxyl group on the piperidine ring with glucuronic acid .

Reduction

-

Primary product : Reduced haloperidol (hydroxyhaloperidol)

-

Enzymes : Carbonyl reductase (CBR1)

-

Mechanism : Reduction of the ketone group to a secondary alcohol .

CYP-Mediated Oxidation

-

Key enzymes : CYP3A4 (major), CYP2D6

-

Products : p-Fluorobenzoylpropionic acid (inactive) and pyridinium metabolites .

-

Mechanism : Oxidative N-dealkylation of the piperidine nitrogen .

Table 1: Haloperidol Metabolites and Their Relative Contribution

| Metabolite | Contribution (%) | Major Pathway |

|---|---|---|

| Haloperidol glucuronide | 50–60 | Glucuronidation |

| Reduced haloperidol | 23 | Reduction |

| p-Fluorobenzoylpropionic acid | 20–30 | CYP-mediated oxidation |

Pharmacokinetics and Chemical Stability

Haloperidol exhibits variable pharmacokinetics due to its lipophilicity and extensive first-pass metabolism .

Absorption

-

Oral bioavailability : 40–75% (due to first-pass glucuronidation) .

-

Intramuscular bioavailability : 70–90% (higher due to reduced first-pass effect) .

Half-Life

Oxidative Damage and Redox Reactions

Haloperidol induces oxidative stress in brain tissue, as evidenced by:

-

Increased lipid peroxidation markers (4-HNE, 8-isoprostane) in rat models .

-

Reduced glutathione peroxidase (GPx) and glutathione reductase (GR) activity .

-

Formation of reactive oxygen species (ROS) via D2 receptor antagonism .

Table 2: Oxidative Damage Markers in Haloperidol-Treated Rats

| Marker | Change Compared to Control |

|---|---|

| 4-Hydroxy-2-nonenal (4-HNE) | +45% (frontal cortex) |

| 8-Isoprostane | +32% (hippocampus) |

| Protein carbonyl content | +28% (striatum) |

Receptor Binding and Chemical Interactions

Haloperidol binds to multiple receptors with varying affinities:

Table 3: Haloperidol Receptor Binding Profile

| Receptor | Ki (nM) | Binding Mechanism |

|---|---|---|

| D2 | 0.7 | Inverse agonist |

| D4 | 5–9 | Inverse agonist |

| 5-HT2A | 53 | Silent antagonist |

| α1A | 12 | Silent antagonist |

This dual antagonism at D2 and 5-HT2A receptors contributes to its therapeutic and side-effect profiles .

Chemical Reactivity and Stability

-

Solubility : Poor in water (1.4 mg/100 mL), high in organic solvents .

-

pH Sensitivity : Stable under acidic conditions (pH 1–3), degrades at pH >7 .

-

Thermal Stability : Melting point 150°C; stable up to 100°C in DMF .

Haloperidol’s chemical reactivity is primarily dictated by its butyrophenone core and piperidine substituent, with metabolism and receptor interactions driving its pharmacological effects. Future studies should focus on optimizing its synthesis to reduce oxidative liabilities while maintaining therapeutic efficacy.

Propriétés

Numéro CAS |

57781-15-4 |

|---|---|

Formule moléculaire |

C21H25BrF2O5 |

Poids moléculaire |

475.3 g/mol |

Nom IUPAC |

(6R,8S,9R,10S,11S,13S,14S,17R)-2-bromo-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H25BrF2O5/c1-18-8-16(27)21(24)11(10(18)3-4-20(18,29)17(28)9-25)5-14(23)12-6-15(26)13(22)7-19(12,21)2/h6-7,10-11,14,16,25,27,29H,3-5,8-9H2,1-2H3/t10-,11-,14+,16-,18-,19-,20-,21-/m0/s1 |

Clé InChI |

MYZDPUZXMFCPMU-LRIWMWCYSA-N |

SMILES |

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C(=CC43C)Br)F)F)O |

SMILES isomérique |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C(=C[C@@]43C)Br)F)F)O |

SMILES canonique |

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C(=CC43C)Br)F)F)O |

Key on ui other cas no. |

57781-15-4 |

Synonymes |

halopredone acetate halopredone acetate, (6alpha,11beta)-isomer THS 201 THS-201 Topicon |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.